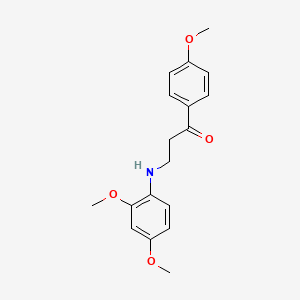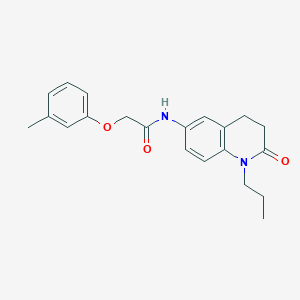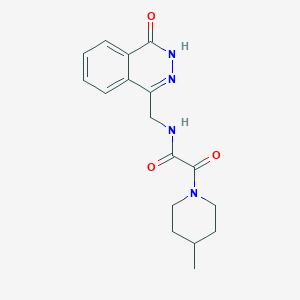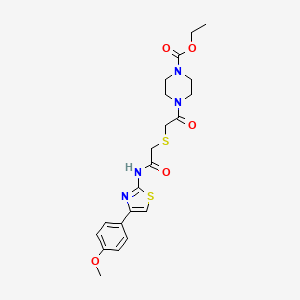
2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide is a complex and synthetically developed compound. It belongs to the class of indolizines, which are nitrogen-containing heterocycles . Some indolizine derivatives have excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
The synthesis of indolizine derivatives has been developed using various approaches . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . These strategies use radical species or radical intermediates for synthesizing indolizines and their derivatives .Molecular Structure Analysis
The molecular formula of 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide is C24H20FN3O2. It is a nitrogen-containing heterocycle .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indolizine derivatives are based on either pyridine or pyrrole scaffolds . New strategies have been developed to achieve substitution patterns which were hard to build, sparking the discovery of completely new pathways, e.g., transition metal-catalyzed reactions and approaches based on oxidative coupling .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given the structural similarity, it’s plausible that “2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide” could also exhibit antiviral properties.
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties . This suggests that “2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide” might also be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . Therefore, “2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide” could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . This suggests that “2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide” might also be effective against HIV.
Antioxidant Activity
Indole derivatives are known for their antioxidant properties . This suggests that “2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide” might also be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that “2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide” might also be effective against various microbes.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular properties . This suggests that “2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide” might also be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives are known for their antidiabetic properties . This suggests that “2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide” might also be used in the treatment of diabetes.
Future Directions
The future directions in the research of indolizine derivatives involve developing novel approaches for their synthesis . The desire to achieve substitution patterns which were hard to build has sparked the discovery of completely new pathways . This could provide a deep understanding of this topic and ultimately help researchers to develop novel approaches for the synthesis of indolizine and its derivatives .
Mechanism of Action
The mode of action of indolizine derivatives can vary depending on the specific functional groups present in the molecule. In general, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
The biochemical pathways affected by indolizine derivatives can also vary widely. Some indolizine derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the target of the compound.
properties
IUPAC Name |
2-amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-11-6-8-12(9-7-11)17(22)16-15(19)14(18(20)23)13-5-3-4-10-21(13)16/h3-10H,2,19H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERRENWDQNDFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2700363.png)
![4-[(3-chloro-4-methoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2700367.png)



![N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide](/img/structure/B2700373.png)

![N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2700376.png)
![9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700378.png)



